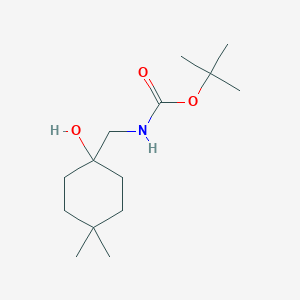
Tert-butyl ((1-hydroxy-4,4-dimethylcyclohexyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylcyclohexyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl chloroformate and a cyclohexylamine derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for studying carbamate metabolism .
Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(3-hydroxycyclohexyl)carbamate
Uniqueness: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is unique due to its specific structural features, such as the presence of a dimethylcyclohexyl moiety. This structural uniqueness imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H27NO3 |
|---|---|
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)18-11(16)15-10-14(17)8-6-13(4,5)7-9-14/h17H,6-10H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
ANEDNLPXAAAHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(CNC(=O)OC(C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















